Riok2-IN-1

RIOK2 binding affinity Kd comparison cellular antiproliferative activity

Challenge: RIOK2 inhibitor programs require validated structural probes, but many analogs lack cellular activity or published binding data. Riok2-IN-1 solves this as the only RIOK2 inhibitor with a public co-crystal structure (PDB 6HK6). - Biochemical Kd = 150 nM; cellular IC50 = 14,600 µM - ideal for binding assays, not cell studies - Optimized benchmark for SAR, molecular docking, and thermal shift assays (TSA/SPR/FP) - Direct progenitor of in vivo-active CQ211; commercially available starting scaffold

Molecular Formula C18H16N2O
Molecular Weight 276.3 g/mol
Cat. No. B12378463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRiok2-IN-1
Molecular FormulaC18H16N2O
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C18H16N2O/c1-13-8-9-19-17(10-13)20-18(21)12-14-6-7-15-4-2-3-5-16(15)11-14/h2-11H,12H2,1H3,(H,19,20,21)
InChIKeyHPQZTEVMVAVGJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Riok2-IN-1: Properties vs. Next-Gen Analogs


Riok2-IN-1 (com 4) is a small-molecule inhibitor of right open reading frame kinase 2 (RIOK2), an atypical serine/threonine kinase involved in ribosome maturation and cell cycle progression [1]. It binds directly to the RIOK2 ATP-binding pocket, achieving a dissociation constant (Kd) of 150 nM in biochemical assays [1]. However, the compound exhibits markedly reduced cellular potency, with a reported IC50 of 14,600 nM in cell proliferation assays [1]. Riok2-IN-1 is a reference compound in the RIOK2 literature, serving as a benchmark against which subsequent inhibitors and degraders are compared [1].

Structurally characterized RIOK2 inhibitor with resolved co-crystal (PDB 6HK6)

Suited for X-ray crystallography, structure-based design, and binding-mode validation

Biochemical assay benchmark with reported binding affinity

Useful as reference for thermal shift, SPR, or FP assay development

First-generation lead scaffold; not a cellular functional probe

Cellular activity limited; select CQ211 or ERGi-USU for cell-based studies

Why Riok2-IN-1 Cannot Be Replaced


The RIOK2 inhibitor landscape contains compounds with widely divergent potency, selectivity, and cellular activity profiles, making indiscriminate substitution scientifically unsound. Riok2-IN-1 exhibits a biochemical Kd of 150 nM but weak cellular activity (IC50 14,600 nM), whereas next-generation probes such as CQ211 achieve Kd values of 6.1 nM and demonstrate robust cellular and in vivo efficacy [1]. Furthermore, RIOK2-targeting compounds may operate via distinct mechanisms—inhibition, degradation, or off-target pathways—as exemplified by NSC139021, which exerts anti-proliferative effects independently of RIOK2 [2]. Selecting a compound solely on the basis of target annotation, without quantitative cross-comparison of binding affinity, cellular potency, selectivity, and validated mechanism, risks experimental irreproducibility and procurement inefficiency.

Riok2-IN-1 (this product)

Structural biology tool; co-crystal resolved; reported binding affinity

Analog CQ211 / ERGi-USU

Optimized cellular potency and kinome selectivity; in vivo activity reported

Binding profile may not translate to cellular target engagement

Cellular IC50 differs ~100-fold; substitution can confound cell-based endpoints

Kinome-wide selectivity data not available

CQ211: S-score (35)=0.002 at 1 µM; off-target profile better characterized

Direct substitution without selectivity review may shift assay interpretation

Riok2-IN-1 Procurement Guide: Key Comparisons


Binding Affinity vs. CQ211 & ERGi-USU

Riok2-IN-1 displays a biochemical binding affinity (Kd) of 150 nM but exhibits weak cellular antiproliferative activity with an IC50 of 14,600 nM. In contrast, CQ211, a structurally optimized derivative, achieves a Kd of 6.1 nM and an enzymatic IC50 of 139 ± 46 nM, demonstrating superior translation from biochemical binding to functional enzyme inhibition [1][2]. The 25-fold improvement in Kd and two orders-of-magnitude gain in cellular context underscore CQ211's advanced probe status.

Binding Affinity
Cross-study comparable
Riok2-IN-1 Kd = 150 nM
CQ211 Kd = 6.1 ± 0.4 nM; ERGi-USU Kd = 200 nM
~25-fold less potent than CQ211; similar to ERGi-USU

Supports biochemical binding ranking; affinity gap drives divergent cellular activity

Biochemical assay context; Kd determination may vary with assay format

RIOK2 binding affinity Kd comparison cellular antiproliferative activity

Cellular Activity vs. CQ211

ERGi-USU (NSC139021) exhibits >6-fold selectivity for RIOK2 over a panel of 456 kinases, with a Kd of 200 nM, and selectively inhibits ERG-positive VCaP prostate cancer cells (IC50 169 nM) while sparing ERG-negative lines . Although Riok2-IN-1 is described as selective, no large-panel kinome selectivity data are available for this compound. In contrast, the derivative CQ211 demonstrates exceptional selectivity, showing no interaction with 403 wild-type human kinases at 1 μM (S(35)=0.002) [1].

Cellular Activity
Cross-study comparable
Riok2-IN-1 IC50 = 14,600 nM (14.6 µM)
CQ211 IC50 = 139 ± 46 nM (ADP-Glo); Riok2-IN-2 IC50 = 3.02 µM (MKN-1)
~97-fold less potent than CQ211; ~5-fold less than Riok2-IN-2

Supports cell-model endpoint review; Riok2-IN-1 not recommended for cellular functional studies

Cancer cell proliferation assay context; potency may differ across cell lines

kinase selectivity off-target profiling panel screening

Kinome Selectivity vs. CQ211

CQ627 is a molecular glue degrader that induces ubiquitin-proteasome-mediated degradation of RIOK2, achieving a DC50 of 410 nM and Dmax of 83.4% in MOLT4 leukemia cells [1]. By contrast, the inhibitor CQ211 induces negligible RIOK2 degradation even at 10 μM [1]. Riok2-IN-1, as a canonical ATP-competitive inhibitor, is not designed to induce degradation and lacks any reported DC50 value. This mechanistic distinction has direct functional consequences: CQ627 exhibits stronger antiproliferative activity across multiple cancer cell lines and more robust apoptosis induction than CQ211 [1].

Kinome Selectivity
Data to verify
Riok2-IN-1: no quantitative kinome profiling available
CQ211: S-score(35)=0.002 at 1 µM (468 kinases); ERGi-USU: >6-fold over 456 kinases

Selectivity gap limits attribution of cellular effects to RIOK2 inhibition

Off-target risk unreported; confirm with in-house profiling before cell-based studies

targeted protein degradation molecular glue DC50

First RIOK2 Co-Crystal Structure

Riok2-IN-1 has not demonstrated in vivo antitumor efficacy in published xenograft studies, likely due to its poor cellular activity (IC50 = 14,600 nM). In contrast, CQ211 exhibits promising in vivo efficacy in mouse xenograft models [1]. The orally bioavailable CQ3196 achieves robust tumor growth inhibition (TGI) of 62.3% in an HGC-27 gastric cancer xenograft model following oral administration at 50 mg/kg [2]. This progression illustrates the translational gap between early biochemical inhibitors and development-stage probes.

Co-Crystal Structure
Reported
Riok2-IN-1 + human RIOK2: PDB 6HK6 (2.35 Å)
CQ211, ERGi-USU, Riok2-IN-2: no public co-crystal
Unique structural biology resource

Supports structure-based design and binding-mode validation workflows

X-ray crystallography; binding pose validated in ATP pocket

in vivo efficacy xenograft model tumor growth inhibition

Riok2-IN-1 Application Scenarios


X-Ray Crystallography & Cryo-EM Studies

Riok2-IN-1 is suitable for in vitro biochemical assay development, where its moderate binding affinity (Kd = 150 nM) provides a reference point for SAR optimization. It can serve as a cost-effective positive control in primary binding assays or as a baseline comparator when evaluating novel RIOK2-binding scaffolds [1].

Lead Optimization & SAR Campaigns

As an ATP-competitive inhibitor, Riok2-IN-1 offers a baseline for studying the transition from kinase inhibition to targeted protein degradation. Direct comparison with molecular glue degraders like CQ627 (DC50 = 410 nM) enables evaluation of functional consequences—such as differential antiproliferative potency and apoptosis induction—arising from catalytic inhibition versus protein elimination [1].

Biochemical Assay Development & QC

Riok2-IN-1 binds within the RIOK2 ATP-binding pocket. While the co-crystal structure of Riok2-IN-1 with RIOK2 is not publicly deposited, the inhibitor-bound crystal structure of human RIOK2 (PDB: 6HK6) provides a template for understanding inhibitor binding modes [1]. Riok2-IN-1 may be used in soaking experiments to generate additional co-crystal structures for SAR guidance.

Application
Selection Property
Validation Focus
X-Ray Crystallography & Cryo-EM
Co-crystal structure available (PDB 6HK6)
Binding pose validation; molecular replacement phasing
Lead Optimization & SAR
Known biochemical affinity and crystallographic binding mode
Baseline SAR and scaffold benchmarking
Biochemical Assay Development
Moderate affinity (reported Kd); no tight-binding kinetics
Assay signal window; discrimination of higher-affinity inhibitors
Computational Chemistry
Experimentally validated pharmacophore and bound conformation
Docking benchmark; virtual screening enrichment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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